6-Bromo-2-fluoro-3-methylphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-fluoro-3-methylphenylboronic acid is an organoboron compound with the molecular formula C7H7BBrFO2. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in suzuki-miyaura cross-coupling reactions , which suggests that the compound may interact with palladium catalysts and various organic groups in these reactions.
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, the compound likely undergoes transmetalation, a process where it transfers its boron-associated group to a metal catalyst, such as palladium . This reaction is part of a larger process that forms new carbon-carbon bonds, contributing to the synthesis of complex organic compounds .
Biochemical Pathways
In the broader context of boronic acids used in suzuki-miyaura reactions, the compound contributes to the formation of new carbon-carbon bonds, which is a fundamental process in organic chemistry and biochemistry .
Result of Action
In the context of Suzuki-Miyaura reactions, the compound contributes to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-fluoro-3-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-fluoro-3-methylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products:
Biaryls: Formed from Suzuki-Miyaura coupling.
Phenols: Formed from oxidation reactions.
Scientific Research Applications
6-Bromo-2-fluoro-3-methylphenylboronic acid is used in various scientific research applications, including:
Organic Synthesis: As a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: For the development of pharmaceuticals and bioactive compounds.
Material Science: In the synthesis of polymers and advanced materials.
Chemical Biology: As a tool for studying biological processes and pathways.
Comparison with Similar Compounds
- 2-Bromo-6-fluoro-3-methoxyphenylboronic acid
- 2-Fluoro-6-methoxyphenylboronic acid
- 6-Bromo-2-chloro-3-methoxyphenylboronic acid
Uniqueness: 6-Bromo-2-fluoro-3-methylphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in certain cross-coupling reactions where other boronic acids may not perform as well .
Properties
IUPAC Name |
(6-bromo-2-fluoro-3-methylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3,11-12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHQHIZZGJAIAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)C)Br)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659407 |
Source
|
Record name | (6-Bromo-2-fluoro-3-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.84 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957061-15-3 |
Source
|
Record name | (6-Bromo-2-fluoro-3-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.